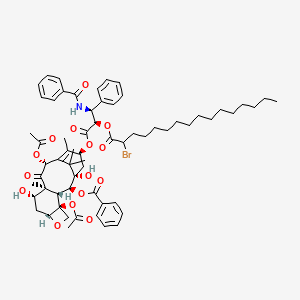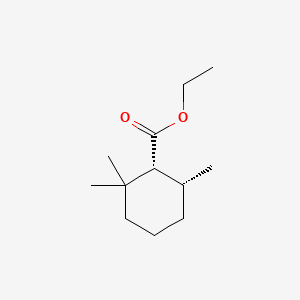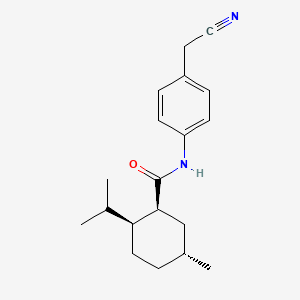
2,3,4,9-Tetrahydro-2-(hydroxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,9-Tetrahydro-2-(hydroxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one is a complex organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in medicinal chemistry. This particular compound has garnered interest due to its potential therapeutic properties and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-2-(hydroxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-2-(hydroxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups to yield different derivatives.
Substitution: Replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized carbazole derivatives, while reduction can produce simpler carbazole compounds.
Scientific Research Applications
2,3,4,9-Tetrahydro-2-(hydroxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,9-Tetrahydro-2-(hydroxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.
1H-Carbazole-6-carboxylic acid: Another carbazole derivative with distinct properties.
Uniqueness
2,3,4,9-Tetrahydro-2-(hydroxymethylene)-6-methoxy-4-methyl-1H-carbazol-1-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and hydroxymethylene groups contribute to its distinct properties compared to other carbazole derivatives.
Properties
CAS No. |
72238-09-6 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
(2E)-2-(hydroxymethylidene)-6-methoxy-4-methyl-4,9-dihydro-3H-carbazol-1-one |
InChI |
InChI=1S/C15H15NO3/c1-8-5-9(7-17)15(18)14-13(8)11-6-10(19-2)3-4-12(11)16-14/h3-4,6-8,16-17H,5H2,1-2H3/b9-7+ |
InChI Key |
NEYFYCLOJHBSEE-VQHVLOKHSA-N |
Isomeric SMILES |
CC1C/C(=C\O)/C(=O)C2=C1C3=C(N2)C=CC(=C3)OC |
Canonical SMILES |
CC1CC(=CO)C(=O)C2=C1C3=C(N2)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


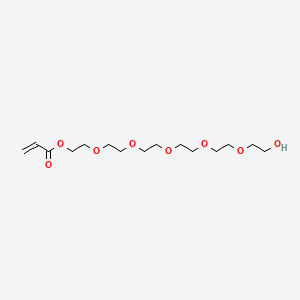
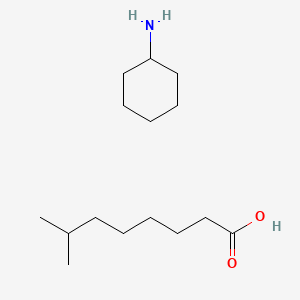
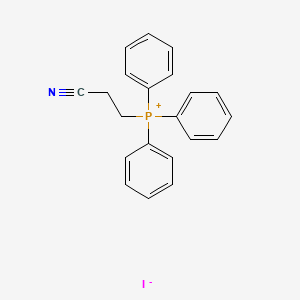
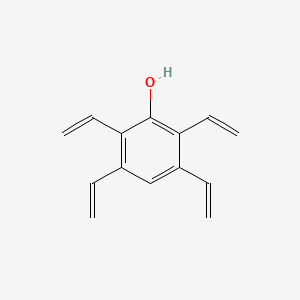
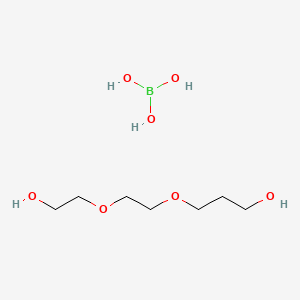
![ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B12685532.png)
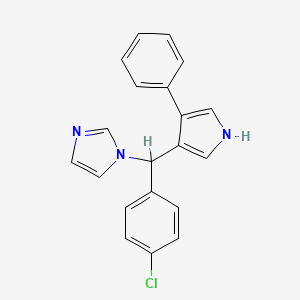
![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
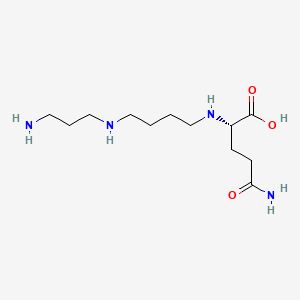
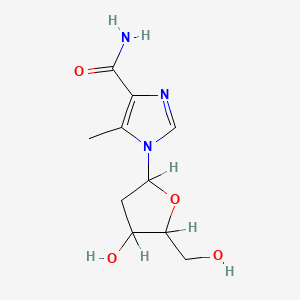
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
